molecular formula C17H10FNOS B12724707 2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one CAS No. 88350-84-9

2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one

Cat. No.: B12724707
CAS No.: 88350-84-9
M. Wt: 295.3 g/mol
InChI Key: UXXUGJNOFKNYOG-UHFFFAOYSA-N
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Description

2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is a chemical compound belonging to the class of benzothiopyranoquinolinones. This compound is known for its unique structure, which includes a fused heterocyclic system containing sulfur, nitrogen, and fluorine atoms. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one typically involves the intramolecular cyclization of 2-[S-(quinolyl-4)]-thiobenzoic acids. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process . For instance, the compound can be synthesized by reacting 2-fluoro-6-methylbenzoic acid with quinoline derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the fluorine atom.

Scientific Research Applications

2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is not fully understood. it is believed to interact with specific molecular targets and pathways in the central nervous system. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity and leading to pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is unique due to its specific combination of fluorine, sulfur, and nitrogen atoms within a fused heterocyclic system. This unique structure contributes to its distinct chemical and pharmacological properties, setting it apart from other similar compounds.

Properties

CAS No.

88350-84-9

Molecular Formula

C17H10FNOS

Molecular Weight

295.3 g/mol

IUPAC Name

2-fluoro-6-methylthiochromeno[3,2-c]quinolin-7-one

InChI

InChI=1S/C17H10FNOS/c1-9-15-16(20)11-4-2-3-5-14(11)21-17(15)12-8-10(18)6-7-13(12)19-9/h2-8H,1H3

InChI Key

UXXUGJNOFKNYOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C=C(C=CC3=N1)F)SC4=CC=CC=C4C2=O

Origin of Product

United States

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